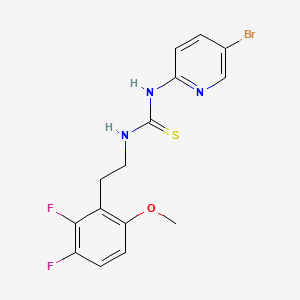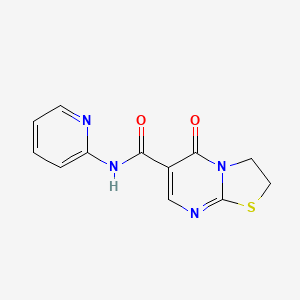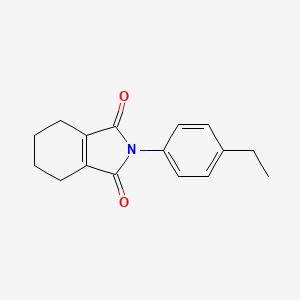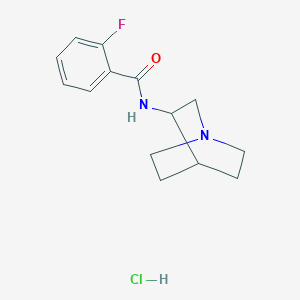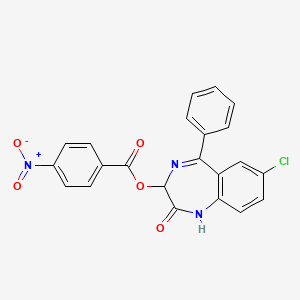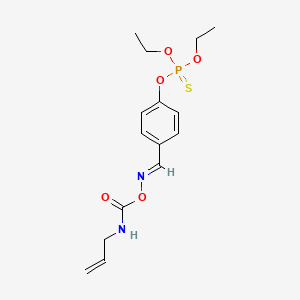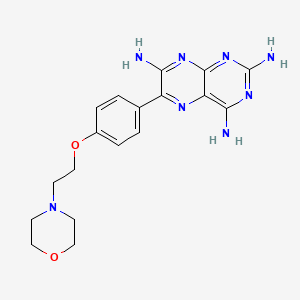
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-: is a complex organic compound that belongs to the class of pteridines. Pteridines are nitrogen-containing heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a morpholine ring attached to an ethoxyphenyl group, further connected to the pteridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide or its derivatives under high-temperature conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is attached through an etherification reaction, where the ethoxy group reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, phenol derivatives; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学研究应用
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- Pteridine-2,4,7-triamine, 6-(4-(2-(dimethylamino)ethoxy)phenyl)-
- Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
167224-19-3 |
|---|---|
分子式 |
C18H22N8O2 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
6-[4-(2-morpholin-4-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O2/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-1-3-12(4-2-11)28-10-7-26-5-8-27-9-6-26/h1-4H,5-10H2,(H6,19,20,21,23,24,25) |
InChI 键 |
GFGDZKAWUFFQGV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


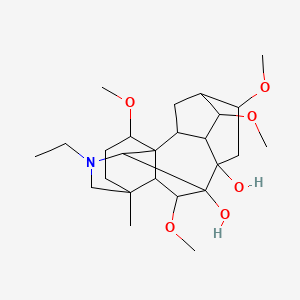
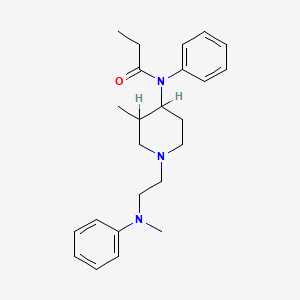

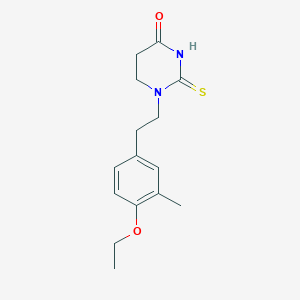

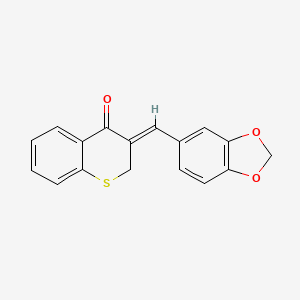
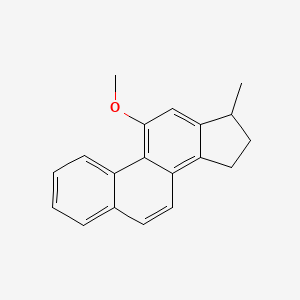
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
